molecular formula C10H8N4O3S B15364225 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide

2-amino-N-(5-nitro-thiazol-2-yl)-benzamide

Cat. No.: B15364225
M. Wt: 264.26 g/mol
InChI Key: DKHILXWWJUOGOR-UHFFFAOYSA-N
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Description

2-amino-N-(5-nitro-thiazol-2-yl)-benzamide (CAS 64398-84-1) is a synthetic organic compound with a molecular formula of C 10 H 7 N 3 O 3 S and a molecular weight of 249.25 g/mol . It belongs to the class of 2-aminothiazole derivatives, a privileged scaffold in medicinal chemistry known for its diverse biological activities and application in drug discovery . This compound is of significant interest in scientific research, particularly in the fields of oncology and infectious diseases. The 2-aminothiazole core is a key structural component in several biologically active molecules and clinical agents, such as the anticancer drug dasatinib, underscoring its importance as a pharmacophore . Specifically, N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), a cysteine-loop receptor in the central nervous system . These analogs demonstrate potent, state-dependent inhibition, making them valuable pharmacological tools for elucidating the physiological role of this receptor, which remains poorly understood . The structural features of this compound, including the benzamide group and the electron-withdrawing nitro moiety on the thiazole ring, are often associated with bioactive properties. Related nitrothiazole-based compounds, such as the antiparasitic drug Nitazoxanide, are known to function by interfering with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is critical for anaerobic energy metabolism in parasites and some bacteria . This mechanism suggests potential research applications for this compound in exploring antimicrobial and antiparasitic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8N4O3S

Molecular Weight

264.26 g/mol

IUPAC Name

2-amino-N-(5-nitro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H8N4O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,11H2,(H,12,13,15)

InChI Key

DKHILXWWJUOGOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide typically involves the following steps:

  • Nitration: The starting material, thiazole, undergoes nitration to introduce the nitro group at the 5-position, forming 5-nitrothiazole.

  • Amination: The nitro group is then reduced to an amino group, resulting in 2-amino-5-nitrothiazole.

  • Benzamide Formation: The amino group on the thiazole ring is coupled with benzamide through a condensation reaction, forming the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or amino group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are typically used.

  • Substitution: Nucleophiles like alkyl halides and bases such as sodium hydroxide (NaOH) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitro compounds.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted thiazoles and benzamides.

Scientific Research Applications

2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antimicrobial and anticancer agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide with key benzamide derivatives from the literature:

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Spectral Data Biological Activity References
This compound C₁₀H₈N₄O₃S 5-Nitrothiazole Not reported Crude (0.1 g) LCMS m/z 265.03 [M+H]⁺ Intermediate for drug synthesis
2-Amino-N-(p-tolyl)benzamide (7) C₁₄H₁₃N₃O p-Tolyl Not reported 97 ¹H-NMR (DMSO-d₆): δ 9.65 (s, NH), 7.60–6.80 (m, Ar-H) Not reported
2-Amino-N-(4-methoxyphenyl)benzamide (5) C₁₄H₁₄N₂O₂ 4-Methoxyphenyl 121 60–64 MS m/z 242 [M]⁺ Not reported
2-Acetyloxy-N-(5-(methylthio)thiazol-2-yl)benzamide (8) C₁₂H₁₁N₃O₃S₂ 5-(Methylthio)thiazole, Acetyloxy Not reported Not reported ¹H-NMR (CDCl₃): δ 8.20 (d, Ar-H), 2.40 (s, CH₃) Autophagy activation
N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives Variable Thiadiazole, Schiff bases Variable 70–85 IR: 1650–1680 cm⁻¹ (C=O), MS: Variable Anticancer (GI₅₀: 1.2–5.6 μM)

Key Observations:

  • Synthesis Efficiency: The target compound’s synthesis yield is lower (crude product) compared to derivatives like compound 7 (97% yield) .
  • Spectral Data: The LCMS and NMR profiles of the target compound align with benzamide derivatives, confirming the presence of the 2-aminobenzamide core .

Computational and ADMET Predictions

  • Molecular Docking: Thiazole-containing benzamides often target tubulin or HDACs, as seen in compound 7k (docking score: −9.2 kcal/mol against tubulin) . The nitro group in the target compound may enhance binding affinity through polar interactions.
  • ADMET Profile: Derivatives like those in exhibit favorable oral bioavailability (QPlogPo/w: 2.1–3.8) and low hepatotoxicity, suggesting the target compound may share similar properties .

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